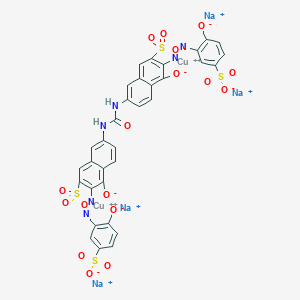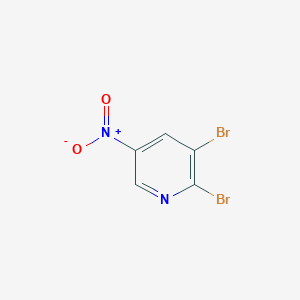
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide, also known as MBThI-Et, is a fluorescent dye that is widely used in scientific research. This compound belongs to the family of quinolinium salts and is commonly used in biological and medical research as a fluorescent probe.
Mechanism Of Action
The mechanism of action of 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide involves the binding of the compound to specific target molecules, resulting in a change in fluorescence intensity. This change in fluorescence can be used to monitor the binding interactions and to study the mechanism of action of the target molecule.
Biochemical And Physiological Effects
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide has been shown to have minimal cytotoxicity and is generally considered to be safe for use in biological and medical research. It has been used in a wide range of applications, including cell imaging, protein detection, and DNA sequencing.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide is its high sensitivity and specificity for target molecules. It has been shown to have a low background signal and can be used in a wide range of biological and medical applications. However, one of the limitations of 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide is its relatively high cost compared to other fluorescent probes.
Future Directions
There are several future directions for research involving 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide. One area of interest is the development of new derivatives with improved properties, such as higher sensitivity or lower cost. Another area of interest is the application of 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide in new areas of research, such as drug discovery or disease diagnosis. Finally, further research is needed to fully understand the mechanism of action of 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide and to optimize its use in biological and medical research.
Synthesis Methods
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide can be synthesized using a multistep process involving the reaction of 2-(methylthio)benzothiazole with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 2-(dimethylamino)ethyl chloride and quinoline. The final product is obtained by quaternization with iodomethane.
Scientific Research Applications
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide is widely used in scientific research as a fluorescent probe to study various biological processes. It has been used to study the mechanism of action of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. It has also been used to study the interaction of various molecules with DNA and RNA.
properties
CAS RN |
16055-33-7 |
|---|---|
Product Name |
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide |
Molecular Formula |
C20H19IN2S |
Molecular Weight |
446.3 g/mol |
IUPAC Name |
2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-3-methyl-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C20H19N2S.HI/c1-3-22-16(13-12-15-8-4-5-9-17(15)22)14-20-21(2)18-10-6-7-11-19(18)23-20;/h4-14H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
WXXIRKQQOXTYSK-UHFFFAOYSA-M |
Isomeric SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)/C=C\3/N(C4=CC=CC=C4S3)C.[I-] |
SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C=C3N(C4=CC=CC=C4S3)C.[I-] |
Canonical SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C=C3N(C4=CC=CC=C4S3)C.[I-] |
Other CAS RN |
16055-33-7 |
synonyms |
1-ethyl-2-[(3-methyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Spiro[2.4]heptane-1-carboxylic Acid](/img/structure/B100570.png)



![N-cyano-N-[3-(trifluoromethyl)phenyl]formamide](/img/structure/B100576.png)

![[6-(Dimethylamino)acridin-3-yl]-dimethylazanium](/img/structure/B100579.png)



